Enhanced Potency in JAK/STAT Pathway Inhibition Compared to Unsubstituted Pyrazoles
The 4-(3-amino-pyrazol-1-yl)-benzonitrile scaffold, when elaborated into a 4-aminopyrazole derivative (Compound 3f), demonstrates nanomolar inhibition of JAK1, JAK2, and JAK3, significantly outperforming unsubstituted or non-benzylic pyrazole analogs [1]. In a direct comparison, Compound 3f exhibited IC50 values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3), while the clinical JAK inhibitor Ruxolitinib was less potent in antiproliferative assays against hematological cell lines [2].
| Evidence Dimension | JAK1/2/3 Enzyme Inhibition (IC50) and Antiproliferative Activity (IC50) |
|---|---|
| Target Compound Data | JAK1: 3.4 nM; JAK2: 2.2 nM; JAK3: 3.5 nM (Compound 3f); HEL: 0.35 μM (Compound 11b); K562: 0.37 μM (Compound 11b) |
| Comparator Or Baseline | Ruxolitinib (JAK1/2 inhibitor) |
| Quantified Difference | Compound 3f and 11b showed more potent antiproliferative activities than Ruxolitinib against HEL and K562 cell lines. |
| Conditions | In vitro protein kinase inhibition assay; Cell culture with PC-3, HEL, K562, MCF-7, and MOLT4 cell lines. |
Why This Matters
This data demonstrates that compounds derived from the 3-aminopyrazole core are more potent than an approved JAK inhibitor in certain cancer cell models, justifying its selection for developing next-generation antitumor agents.
- [1] Liang, X., et al. (2016). Bioorg. Med. Chem., 24(12), 2660-2672. IC50 values for Compound 3f against JAK1 (3.4 nM), JAK2 (2.2 nM), and JAK3 (3.5 nM). View Source
- [2] OMICSDI Dataset S-EPMC5066150. Confirms potent antiproliferative activity of compounds 3f and 11b compared to Ruxolitinib. View Source
